molecular formula C17H23Cl2N3 B2366980 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride CAS No. 2034284-06-3

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride

Cat. No.: B2366980
CAS No.: 2034284-06-3
M. Wt: 340.29
InChI Key: AJKOTZNFLKCYJE-UHFFFAOYSA-N
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Description

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position and a (6-methylpyridin-2-yl)methyl group at the 1-position of the piperazine ring, with two hydrochloride counterions. Piperazine derivatives are widely studied for their pharmacological properties, including antihistaminic, antipsychotic, and vasodilatory effects. The methylpyridine substituent in this compound likely enhances its solubility and modulates receptor binding compared to purely aromatic analogs .

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-4-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3.2ClH/c1-15-6-5-7-16(18-15)14-19-10-12-20(13-11-19)17-8-3-2-4-9-17;;/h2-9H,10-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKOTZNFLKCYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Phenylpiperazine

This method involves reacting 4-phenylpiperazine with 2-(halomethyl)-6-methylpyridine (halogen = Cl, Br) under basic conditions. The reaction proceeds via nucleophilic substitution, leveraging the secondary amine’s nucleophilicity.

Reductive Amination

4-Phenylpiperazine reacts with 6-methylpyridine-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH3CN) to form the secondary amine.

Catalytic Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) could theoretically introduce the pyridylmethyl group, though this route is less documented for piperazine derivatives.

Detailed Preparation Methods

Synthesis of 4-Phenylpiperazine

Procedure :

  • Combine aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2–1.4 mol) under molten conditions at 180–200°C for 4–6 hours.
  • Cool the mixture, treat with 25% NaOH, and extract with toluene.
  • Distill under reduced pressure to isolate 4-phenylpiperazine (yield: 68–72%).

Key Data :

Parameter Value Source
Temperature 180–200°C
Mol Ratio (Aniline:Bis) 1:1.2–1.4
Yield 68–72%

Synthesis of 2-(Chloromethyl)-6-methylpyridine

Procedure :

  • Dissolve 6-methylpyridine-2-methanol (1.0 mol) in dichloromethane.
  • Add SOCl2 (1.5 mol) dropwise at 0°C, then reflux for 2 hours.
  • Evaporate solvents to obtain 2-(chloromethyl)-6-methylpyridine (yield: 85–90%).

Analytical Validation :

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 7.8 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 4.75 (s, 2H), 2.55 (s, 3H).

Alkylation of 4-Phenylpiperazine

Procedure :

  • Suspend 4-phenylpiperazine (1.0 mol) and 2-(chloromethyl)-6-methylpyridine (1.1 mol) in acetonitrile.
  • Add K2CO3 (2.5 mol) and reflux for 12 hours.
  • Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc = 3:1) to isolate the free base (yield: 65–70%).

Optimization Insights :

  • Excess alkylating agent (>1.1 mol) risks dialkylation.
  • Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

Dihydrochloride Salt Formation

Procedure :

  • Dissolve the free base (1.0 mol) in ethanol.
  • Add

Chemical Reactions Analysis

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be substituted with other functional groups using suitable reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of the target compound with selected analogs:

Compound Name Substituents (1- and 4-positions of piperazine) Molecular Weight* Primary Application/Activity Evidence Source
Target Compound 1: (6-Methylpyridin-2-yl)methyl; 4: Phenyl ~380.3 g/mol Potential CNS/antihistamine agent
Flunarizine dihydrochloride (FLZ) 1: Bis(4-fluorophenyl)methyl; 4: (E)-3-phenylpropenyl ~507.4 g/mol Antihistamine, vasodilator
Trimetazidine dihydrochloride 1: (2,3,4-Trimethoxyphenyl)methyl ~339.3 g/mol Coronary vasodilator
1-(2-Methoxyphenyl)piperazine dihydrochloride 1: 2-Methoxyphenyl ~277.2 g/mol Serotonin receptor research
Meclizine dihydrochloride (MCZ) 1: (4-Chlorophenyl)phenylmethyl; 4: (3-methylphenyl)methyl ~480.9 g/mol Antiemetic, antihistamine
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride Piperidine backbone; 1: Benzyl; 4: (6-methylpyridin-2-yl)methyl ~395.3 g/mol Research compound (structural analog)

*Molecular weights are approximate and based on substituent contributions.

Pharmacological and Physicochemical Properties

  • Target Compound : The 6-methylpyridine group introduces a nitrogen heterocycle, enhancing solubility in aqueous media compared to purely aromatic substituents (e.g., diphenylmethoxy groups in FLZ). This may improve bioavailability and blood-brain barrier penetration .
  • Flunarizine (FLZ) : The bis(4-fluorophenyl)methyl and propenyl groups confer high lipophilicity, favoring membrane interaction and calcium channel blockade, which is critical for its antihistaminic and vasodilatory effects .
  • Trimetazidine : The trimethoxyphenyl group facilitates antioxidant activity and mitochondrial protection, aligning with its use in angina pectoris .
  • Meclizine (MCZ) : The bulky (4-chlorophenyl)phenylmethyl group enhances H1 receptor antagonism, making it effective against motion sickness .

Biological Activity

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological profiles, including effects on various neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors , specifically the 5-HT (serotonin) receptor family. These receptors play crucial roles in mood regulation, anxiety, and other neurological functions. The compound acts as a selective antagonist or partial agonist at certain serotonin receptor subtypes, which can modulate neurotransmission and influence behavioral outcomes.

Table 1: Receptor Interaction Profile

Receptor TypeActivity TypeReference
5-HT1AAntagonist
5-HT2APartial Agonist
D2 DopamineAntagonist
P2Y12Inhibitor

In Vitro Studies

In vitro studies have demonstrated that 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride exhibits significant activity against various cell lines. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.

In Vivo Studies

In vivo models have further elucidated the pharmacological effects of the compound. Animal studies revealed that administration led to notable changes in behavior consistent with anxiolytic effects, as measured by standard tests such as the elevated plus maze and open field tests.

Table 2: Summary of In Vivo Findings

Study TypeModel UsedKey Findings
Behavioral AssessmentRodent ModelsAnxiolytic-like effects observed
NeuroprotectionMouse ModelsReduced oxidative stress-induced apoptosis

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride . Preliminary results indicate a favorable safety margin with no significant adverse effects at therapeutic doses. Further studies are required to establish comprehensive toxicological data.

Q & A

Basic: What are the optimal synthetic routes for 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step alkylation and salt formation process. A common approach is:

Alkylation of Piperazine : React 4-phenylpiperazine with 6-methylpyridine-2-carbaldehyde via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions to form the tertiary amine intermediate .

Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. Recrystallization from a mixture of ethanol and diethyl ether enhances purity (>98%) .

Purity Assurance : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity. Impurities like unreacted starting materials or byproducts (e.g., N-oxide derivatives) should be <0.5% .

Basic: How is the structure of this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O, 400 MHz): Key signals include δ 2.45 (s, 3H, CH₃-pyridine), δ 3.20–3.80 (m, 8H, piperazine protons), and δ 7.30–7.60 (m, 5H, phenyl group) .
    • ¹³C NMR : Confirm the presence of quaternary carbons from the pyridine and phenyl rings.
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 325.1785 [M+H]⁺ (calculated for C₁₈H₂₂N₃Cl₂) .
  • TLC Monitoring : Use silica gel plates (ethyl acetate:methanol:ammonia = 7:2:1) with UV visualization to track reaction progress .

Advanced: How do environmental factors like pH and temperature influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH-Dependent Stability :
    • At pH < 3, the compound remains stable for >48 hours due to protonation of the piperazine ring, preventing hydrolysis. At pH > 5, degradation accelerates (t₁/₂ = 8 hours at pH 7.4) via cleavage of the methylene bridge .
  • Thermal Stability :
    • Lyophilized powder is stable at −20°C for >2 years. In solution (pH 3.0), degradation occurs above 40°C, forming 6-methylpicolinic acid and 4-phenylpiperazine as byproducts .
  • Experimental Design : Use accelerated stability studies (25°C/60% RH and 40°C/75% RH) with HPLC quantification to model shelf-life .

Advanced: How can researchers resolve contradictions in pharmacological data related to receptor binding affinities?

Methodological Answer:

  • Receptor Profiling : Conduct radioligand displacement assays (e.g., for serotonin 5-HT₃ or dopamine D₂ receptors) using [³H]-ligands in HEK293 cells. Normalize data to reference antagonists (e.g., ondansetron for 5-HT₃) to control for batch variability .
  • Data Normalization : Use the Cheng-Prusoff equation to calculate Ki values from IC₅₀, accounting for ligand concentration and assay conditions .
  • Contradiction Analysis : If discrepancies arise (e.g., conflicting Ki values), verify assay conditions (pH, buffer composition) and cell line specificity (e.g., neuronal vs. non-neuronal expression systems) .

Advanced: What strategies are effective for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

  • Impurity Profiling :
    • Byproduct Identification : Common impurities include:
  • Impurity A : Unreacted 4-phenylpiperazine (detectable via GC-MS with a DB-5 column) .
  • Impurity B : N-Oxide derivative (formed during storage; quantify using HPLC with UV detection at 254 nm) .
    • Limit Tests : Set thresholds at 0.1% for genotoxic impurities (e.g., alkyl halides) per ICH Q3A guidelines .
  • Quantitative Methods : Use a UPLC-PDA system (Waters Acquity, BEH C18 column) with a 0.1% formic acid gradient. Validate method precision (RSD < 2%) and accuracy (recovery 98–102%) .

Basic: What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Solvent Selection : Ethanol/water (8:2 v/v) is ideal due to the compound’s moderate solubility (25 mg/mL at 20°C). Avoid DMSO or DMF, which may co-solubilize impurities .
  • Recrystallization Protocol :
    • Dissolve the crude product in hot ethanol (60°C).
    • Add deionized water dropwise until cloud point.
    • Cool to 4°C for 12 hours. Collect crystals via vacuum filtration .
  • Yield Optimization : Slow cooling (1°C/min) improves crystal size and purity (>99%) .

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